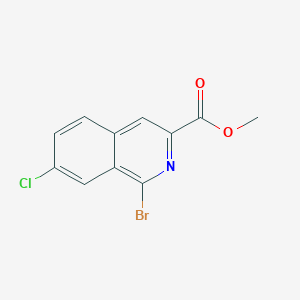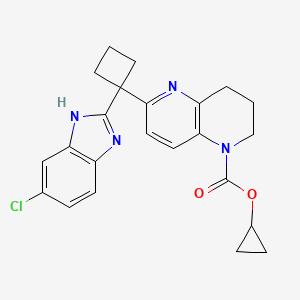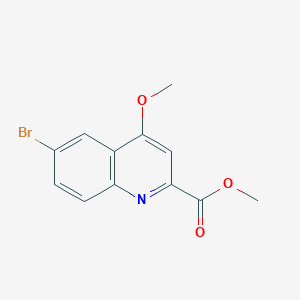
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate is a quinoline derivative with the molecular formula C12H10BrNO3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-methoxyquinoline-2-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the reaction of 6-bromo-4-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.
Major Products Formed
Substitution: Formation of 6-azido-4-methoxyquinoline-2-carboxylate or 6-thio-4-methoxyquinoline-2-carboxylate.
Oxidation: Formation of 6-bromo-4-methoxyquinoline N-oxide.
Reduction: Formation of 6-bromo-4-methoxy-1,2-dihydroquinoline-2-carboxylate.
Hydrolysis: Formation of 6-bromo-4-methoxyquinoline-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives.
Mecanismo De Acción
The mechanism of action of Methyl 6-bromo-4-methoxyquinoline-2-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and methoxy groups on the quinoline ring enhance its binding affinity to target proteins, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active carboxylic acid form, which can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate
- Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
- Methyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
Uniqueness
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate is unique due to the presence of both bromine and methoxy groups on the quinoline ring. This combination enhances its chemical reactivity and binding affinity in biological systems compared to similar compounds. The methoxy group also provides additional sites for further functionalization, making it a versatile intermediate in chemical synthesis .
Propiedades
Fórmula molecular |
C12H10BrNO3 |
|---|---|
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
methyl 6-bromo-4-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11-6-10(12(15)17-2)14-9-4-3-7(13)5-8(9)11/h3-6H,1-2H3 |
Clave InChI |
NJJQNTABCJHZBM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC2=C1C=C(C=C2)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)
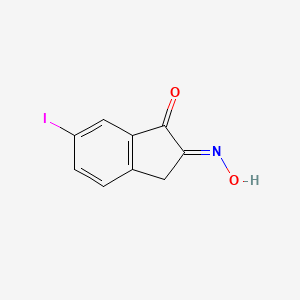
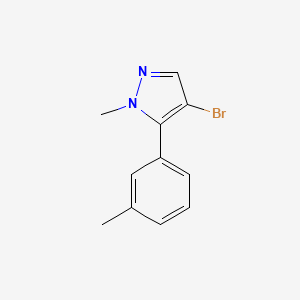
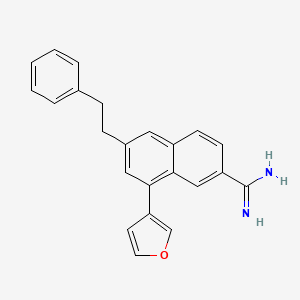
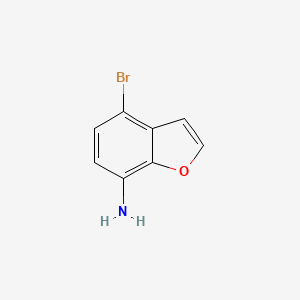
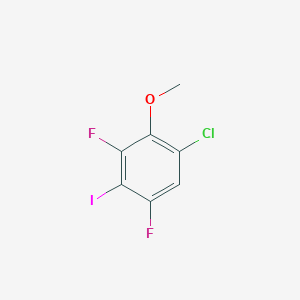
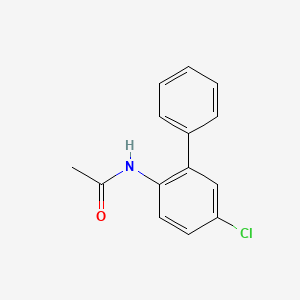
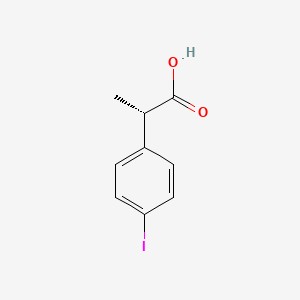
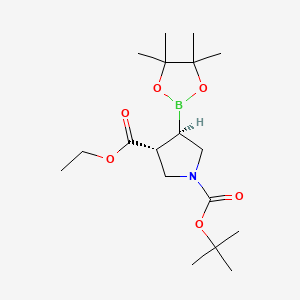
![(2R,4S)-N-[2-chloro-1-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13913624.png)
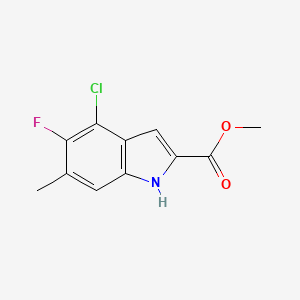
![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)
